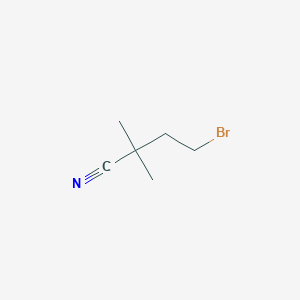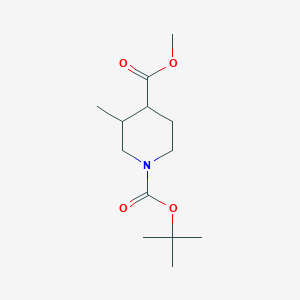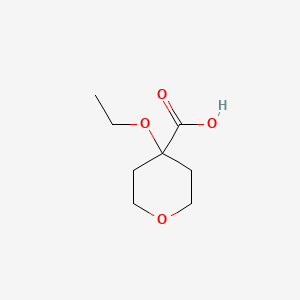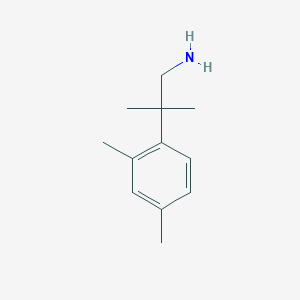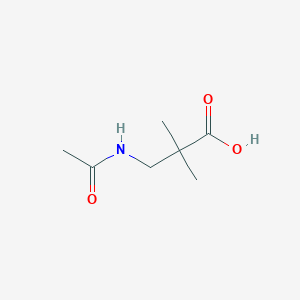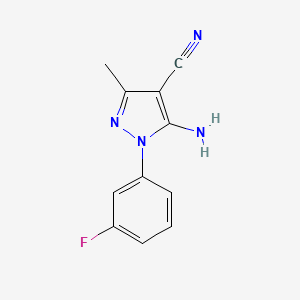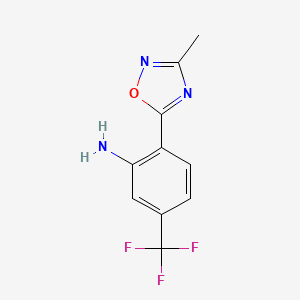
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C10H8F3N3O and its molecular weight is 243.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Novel derivatives of 1,2,4-oxadiazole and trifluoromethylpyridine, related to natural products, have been synthesized for their potential medical applications. These compounds, designed to modify the lipophilicity for better cell wall barrier penetration, demonstrated in vitro anticancer activity across a panel of 12 cell lines. Specifically, a compound exhibited a mean IC50 value of 5.66 μM, indicating good potency against certain cancers (Maftei et al., 2016).
Antimicrobial Activity
A series of new triazolyl derived 1,3,4-oxadiazoles were synthesized with high yields via copper-catalyzed alkyne–azide cycloaddition reaction. These compounds showed moderate antibacterial and potent antifungal activities against tested strains, indicating their potential as antimicrobial agents (Venkatagiri et al., 2018).
Synthesis and Characterization
An improved synthesis method for perfluoroalkyl substituted 1,3,4-oxadiazoles as precursors for corresponding 1,2,4-triazoles was developed. This method enhances the efficiency of synthesizing such compounds, which are characterized using multinuclear NMR spectroscopy and X-ray diffraction (Grünebaum et al., 2016). Another study presented the synthesis of 2-(1,3,4-oxadiazol-2-yl)aniline from 2-aminobenzoic acid, confirming its structure through spectroscopy and X-ray structure determination, showcasing its potential utility in further chemical studies (Souldozi et al., 2007).
Sensing Applications
Fluorescence quenching studies on novel thiophene substituted 1,3,4-oxadiazoles demonstrated their potential as aniline sensors. This work highlights the utility of such compounds in detecting aniline through fluorescence quenching, a valuable trait for environmental monitoring (Naik et al., 2018).
Carbonic Anhydrase Inhibitory Action
A one-pot domino synthesis of diversified (1,3,4-oxadiazol-2-yl)anilines was developed, showing carbonic anhydrase inhibitory activity. This indicates their potential in medicinal chemistry for designing inhibitors against human carbonic anhydrase isoforms, with some compounds exhibiting low micromolar to nanomolar activity (Angapelly et al., 2018).
Propiedades
IUPAC Name |
2-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c1-5-15-9(17-16-5)7-3-2-6(4-8(7)14)10(11,12)13/h2-4H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISMWECVYXUYOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
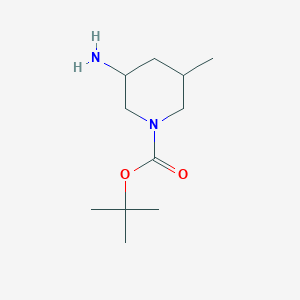

![4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one](/img/structure/B1380147.png)
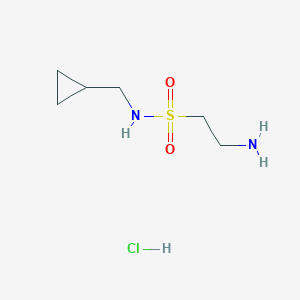
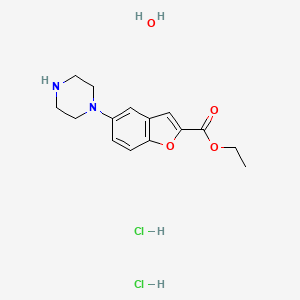
![2-[(2,6-Dimethylphenyl)methoxy]-4-fluoro-1-nitrobenzene](/img/structure/B1380152.png)
